Latamoxef, also known as moxalactam, is an antibiotic belonging to the oxacephem class, which is a subgroup of beta-lactam antibiotics. It is structurally similar to cephalosporins but features an oxygen atom in place of the sulfur atom found in traditional cephalosporins. This modification enhances its pharmacological properties, particularly its ability to penetrate the blood-brain barrier, making it effective against central nervous system infections such as meningitis. Latamoxef is utilized for treating various bacterial infections, including those affecting bones, joints, the gastrointestinal tract, and respiratory systems .
The synthesis of latamoxef involves several key steps that transform basic penicillin derivatives into the final oxacephem structure.
Latamoxef's molecular formula is with a molecular weight of approximately 520.47 g/mol. The structure consists of a bicyclic core characteristic of beta-lactams, with specific substituents that enhance its antibacterial activity.
Latamoxef undergoes various chemical reactions that are critical for its function as an antibiotic:
Latamoxef exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis:
This mechanism underscores latamoxef's efficacy against a wide range of Gram-positive and Gram-negative bacteria .
Latamoxef possesses several notable physical and chemical properties:
These properties influence its pharmacokinetics and therapeutic applications .
Latamoxef has been utilized in various clinical settings due to its broad-spectrum activity:
Despite its potential applications, safety concerns have limited its use in modern medicine, leading to its withdrawal from many markets .
Latamoxef (moxalactam) is a semi-synthetic oxacephem antibiotic structurally characterized by an oxygen atom replacing sulfur in the dihydrothiazine ring of classical cephalosporins. This modification enhances its affinity for penicillin-binding proteins (PBPs), which are essential enzymes catalyzing the final transpeptidation step in bacterial peptidoglycan biosynthesis. Latamoxef irreversibly acylates the active-site serine residue of PBPs, disrupting cross-linking in the peptidoglycan layer and inducing cell lysis [1] [4].
Key PBP targets include:
Resistance can arise from altered PBP expression or mutations reducing drug binding. For example, Serratia marcescens develops resistance through decreased outer membrane permeability combined with PBP modifications, reducing latamoxef uptake and target affinity [3].
Table 1: Binding Affinity of Latamoxef to Key PBPs
| PBP Target | Bacterial Species | Binding Affinity (Ki, µM) | Biological Consequence |
|---|---|---|---|
| PBP-1A | E. coli | 0.05 | Cell lysis |
| PBP-1B | E. coli | 0.10 | Cell elongation arrest |
| PBP-3 | E. coli | 0.03 | Filamentation |
| FtsI | E. coli | 0.02 | Septation failure |
Latamoxef exhibits broad-spectrum activity due to its enhanced stability against β-lactamases and efficient penetration through porin channels in Gram-negative bacteria. Its spectrum encompasses:
Pseudomonas aeruginosa: Moderate activity (MIC90 = 64 µg/mL), making it unsuitable as monotherapy for pseudomonal infections [7] [9].
Gram-Positive Bacteria:
Lower efficacy than first-generation cephalosporins. Active against Streptococcus pneumoniae (MIC90 = 1–3 µg/mL) but ineffective against methicillin-resistant Staphylococcus aureus (MIC90 > 64 µg/mL) [1] [9].
Anaerobes:
Table 2: Comparative Activity of Latamoxef Against Bacterial Pathogens
| Pathogen | MIC90 (µg/mL) | Comparison to Cefotaxime |
|---|---|---|
| Escherichia coli | 0.125–0.5 | 2–4 fold lower |
| Klebsiella pneumoniae | ≤0.5 | Similar |
| Pseudomonas aeruginosa | 64 | 8–16 fold higher |
| Streptococcus pneumoniae | 1–3 | 4–8 fold higher |
| Bacteroides fragilis | 4–8 | 2–4 fold lower |
Latamoxef demonstrates remarkable stability against a wide range of β-lactamases due to its unique structural attributes:
Mechanisms of resistance include:
Latamoxef inhibits some β-lactamases (e.g., B. fragilis enzymes) but does not induce Class I chromosomal β-lactamases, preserving activity against derepressed mutants [1] [6].
Table 3: Susceptibility of Latamoxef to Major Beta-Lactamase Classes
| Beta-Lactamase Class | Representative Enzymes | Hydrolysis Rate (kcat/Km, M⁻¹s⁻¹) | Stability Profile |
|---|---|---|---|
| Class A (TEM-1) | TEM-1, SHV-1 | <10² | High |
| Class C | AmpC, P99 | <10³ | Moderate to high |
| Class B (MBL) | NDM-1, VIM | Not hydrolyzed | High |
| Class D (OXA) | OXA-48 | <10¹ | High |
Compound Names Mentioned:
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1